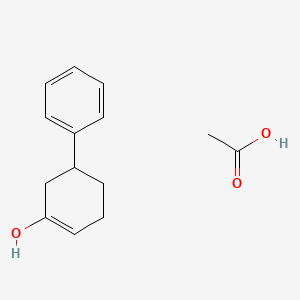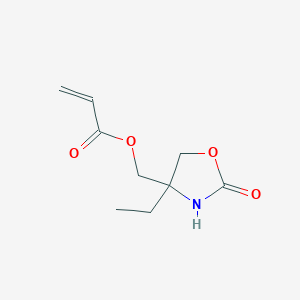
Dihydroxy(oxo)phosphanium;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)phosphanium;octadecanoic acid is a compound that combines the properties of a phosphonium ion with those of a fatty acid. This compound is notable for its unique structure, which includes both hydroxy and oxo functional groups attached to a long-chain fatty acid. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;octadecanoic acid typically involves the reaction of octadecanoic acid with a phosphonium reagent under controlled conditions. The process may include steps such as esterification, hydrolysis, and oxidation to introduce the hydroxy and oxo groups into the fatty acid chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, ensures the consistency and quality of the compound for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxy(oxo)phosphanium;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)phosphanium;octadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of dihydroxy(oxo)phosphanium;octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups enable the compound to participate in hydrogen bonding and redox reactions, influencing various biochemical processes. These interactions can modulate enzyme activity, cellular signaling pathways, and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxy and oxo fatty acids, such as:
- 9,10-Dihydroxy-octadecanoic acid
- 10-Hydroxy-cis-12-octadecenoic acid
- 10-Oxo-cis-12-octadecenoic acid
Uniqueness
Dihydroxy(oxo)phosphanium;octadecanoic acid is unique due to the presence of both phosphonium and fatty acid moieties in its structure. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
316123-00-9 |
|---|---|
Molekularformel |
C18H38O5P+ |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
dihydroxy(oxo)phosphanium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2)3/h2-17H2,1H3,(H,19,20);(H-,1,2,3)/p+1 |
InChI-Schlüssel |
UMJZEDDFDABXPO-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
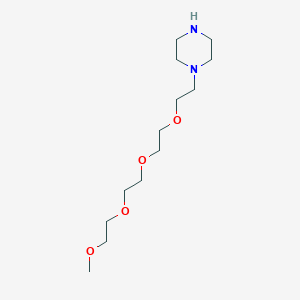
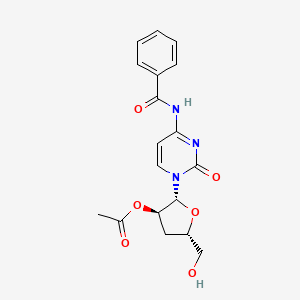
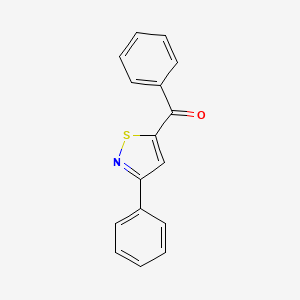
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

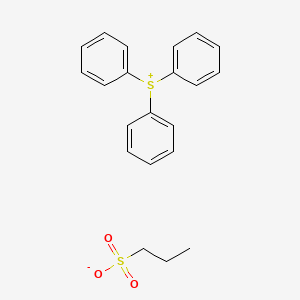
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
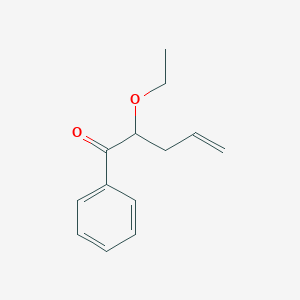
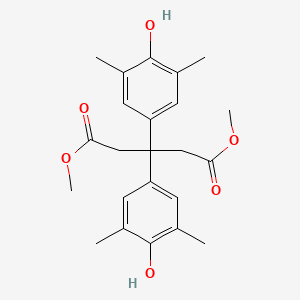
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
